2-Bromo-5-Nitrothiophene (CAS 13195-50-1): A Mechanistic Guide to Reactivity, Cross-Coupling Protocols, and Advanced Applications
2-Bromo-5-Nitrothiophene (CAS 13195-50-1): A Mechanistic Guide to Reactivity, Cross-Coupling Protocols, and Advanced Applications
Executive Summary
2-Bromo-5-nitrothiophene (CAS 13195-50-1) is a highly functionalized heteroaryl building block pivotal to modern synthetic organic chemistry, neuropharmacology, and materials science. Characterized by a strongly electron-withdrawing nitro group and a reactive bromine atom on a thiophene core, this molecule exhibits unique "push-pull" electronic dynamics. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols, specifically focusing on its utility in palladium-catalyzed cross-coupling and subsequent downstream applications.
Physicochemical Profiling & Structural Dynamics
The reactivity of 2-bromo-5-nitrothiophene is dictated by its asymmetric electronic distribution. The nitro group at the C5 position exerts a strong inductive (-I) and mesomeric (-M) pull, significantly lowering the electron density of the thiophene π -system. This polarization weakens the C2-Br bond, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and rendering the molecule highly susceptible to oxidative addition by low-valent transition metals.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 2-Bromo-5-nitrothiophene |
| CAS Registry Number | 13195-50-1 |
| Molecular Formula | C 4 H 2 BrNO 2 S |
| Molecular Weight | 208.03 g/mol |
| Topological Polar Surface Area (TPSA) | 74.1 Ų |
| InChIKey | ZPNFMDYBAQDFDY-UHFFFAOYSA-N |
| Hazard Classification (GHS) | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |
Data sourced from .
Mechanistic Reactivity: The Suzuki-Miyaura Cross-Coupling
Due to the activated nature of the C-Br bond, 2-bromo-5-nitrothiophene serves as an excellent electrophile in Suzuki-Miyaura cross-coupling reactions. However, the presence of the nitro group requires careful selection of reaction conditions to prevent unwanted reduction or base-catalyzed degradation[1]. Mild bases (e.g., K 3 PO 4 , Cs 2 CO 3 ) and carefully degassed solvent systems are critical to maintaining the integrity of the nitro moiety while facilitating the transmetalation step, as demonstrated in the synthesis of complex heteroarylpyridines[1].
Catalytic cycle of the Suzuki-Miyaura cross-coupling using 2-bromo-5-nitrothiophene.
Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol
Objective: Synthesis of 5-aryl-2-nitrothiophene derivatives via palladium-catalyzed cross-coupling.
Causality & Reaction Setup
-
Solvent System (1,4-Dioxane/Water 4:1): Causality: Dioxane effectively solubilizes the organic thiophene substrate and the arylboronic acid, while water dissolves the inorganic base. This biphasic system is crucial for accelerating the transmetalation step at the solvent interface.
-
Base Selection (K 3 PO 4 ): Causality: A mild phosphate base is chosen over strong hydroxides (like NaOH) to prevent the nucleophilic degradation of the sensitive nitro group and to avoid unwanted side reactions.
-
Atmospheric Control (Degassing): Causality: Pd(0) catalysts are highly susceptible to oxidation. Dissolved O 2 will irreversibly oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle. Freeze-pump-thaw or rigorous Argon sparging is mandatory.
Step-by-Step Execution
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-nitrothiophene (1.0 eq), the corresponding arylboronic acid (1.2 eq), and K 3 PO 4 (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times to ensure a completely inert environment.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture via a gas-tight syringe.
-
Catalyst Introduction: Under a positive stream of Argon, quickly add Pd(PPh 3 ) 4 (5 mol%).
-
Self-Validation Checkpoint 1: The solution should transition to a characteristic pale yellow/orange hue upon dissolution, indicating the presence of active Pd(0) species in solution.
-
-
Reaction Execution: Heat the mixture to 85 °C in an oil bath for 12–18 hours.
-
Monitoring: Track progress via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (8:2) eluent.
-
Self-Validation Checkpoint 2: The complete disappearance of the UV-active starting material (2-bromo-5-nitrothiophene) and the emergence of a new, highly conjugated (often intensely colored) product spot confirms successful coupling.
-
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify via flash column chromatography.
Advanced Applications in Drug Discovery & Material Science
Drug Development: CB1 Receptor Allosteric Modulators
In medicinal chemistry, 2-bromo-5-nitrothiophene serves as a critical precursor in the synthesis of 1-phenyl-3-thiophenylurea derivatives, which function as Cannabinoid Type-1 (CB1) Receptor Positive Allosteric Modulators (PAMs)[2]. The thiophene core provides essential lipophilic and π -stacking interactions within the allosteric binding pocket[2]. Following Suzuki cross-coupling, the nitro group is reduced to an amine (typically using Raney-Ni and hydrazine) and subsequently reacted with isocyanates to form the active urea pharmacophore[2].
Pharmacological signaling pathway of CB1 receptor modulation by thiophene derivatives.
Material Science: Non-Linear Optical (NLO) Chromophores
In materials science, this molecule is utilized to construct highly efficient donor-acceptor "push-pull" chromophores[3]. By coupling the strongly electron-withdrawing 5-nitrothiophene moiety (the "pull") with an electron-rich aryl or alkynyl system (the "push"), researchers can precisely modulate the HOMO-LUMO energy gap[3]. These nanostructured materials exhibit significant second-order nonlinear optical properties and solvatochromism, making them highly valuable for advanced photonic devices, molecular switches, and nanostructured thin films[3].
Safety, Handling, and Environmental Impact
According to standard safety data, 2-bromo-5-nitrothiophene requires strict laboratory precautions[4],[5].
-
Hazards: Classified as a skin irritant (Category 2), serious eye irritant (Category 2), and respiratory tract irritant (STOT SE 3)[6],[5].
-
PPE: Nitrile gloves, safety goggles, and a flame-resistant lab coat are mandatory.
-
Handling: All manipulations—especially weighing and transferring the solid—must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents to prevent exothermic decomposition[4],[5].
References
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Synthesis and Pharmacological Evaluation of 1‐Phenyl-3‐Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Nonlinear Studies on Selected Organic Compounds in Nanostructured Thin Films | IntechOpen [intechopen.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]
